3-(Fluoromethyl)pyrrolidin-1-amine 3-(Fluoromethyl)pyrrolidin-1-amine
Brand Name: Vulcanchem
CAS No.: 2098082-73-4
VCID: VC3190759
InChI: InChI=1S/C5H11FN2/c6-3-5-1-2-8(7)4-5/h5H,1-4,7H2
SMILES: C1CN(CC1CF)N
Molecular Formula: C5H11FN2
Molecular Weight: 118.15 g/mol

3-(Fluoromethyl)pyrrolidin-1-amine

CAS No.: 2098082-73-4

Cat. No.: VC3190759

Molecular Formula: C5H11FN2

Molecular Weight: 118.15 g/mol

* For research use only. Not for human or veterinary use.

3-(Fluoromethyl)pyrrolidin-1-amine - 2098082-73-4

Specification

CAS No. 2098082-73-4
Molecular Formula C5H11FN2
Molecular Weight 118.15 g/mol
IUPAC Name 3-(fluoromethyl)pyrrolidin-1-amine
Standard InChI InChI=1S/C5H11FN2/c6-3-5-1-2-8(7)4-5/h5H,1-4,7H2
Standard InChI Key VRWJWBQCEDSZLA-UHFFFAOYSA-N
SMILES C1CN(CC1CF)N
Canonical SMILES C1CN(CC1CF)N

Introduction

Chemical Structure and Classification

3-(Fluoromethyl)pyrrolidin-1-amine is characterized by a five-membered pyrrolidine ring structure with a fluoromethyl group at the 3-position and an amine functionality directly attached to the nitrogen of the pyrrolidine ring. This arrangement creates a compound that falls into multiple important chemical classifications.

Structural Features

The compound consists of three key structural components that define its chemical behavior:

  • A pyrrolidine ring (five-membered nitrogen-containing heterocycle)

  • A fluoromethyl group (-CH₂F) at the 3-position of the pyrrolidine ring

  • An amine group (-NH₂) directly attached to the pyrrolidine nitrogen

Chemical Classification

3-(Fluoromethyl)pyrrolidin-1-amine belongs to several chemical classes:

  • Heterocyclic compound (containing the pyrrolidine ring)

  • Fluorinated organic compound

  • Amine derivative

  • Pyrrolidine derivative

The presence of both the fluoromethyl group and the amine functionality contributes significantly to the compound's reactivity profile and potential biological activities, particularly in medicinal applications .

Physical and Chemical Properties

Physical Properties

The physical properties of 3-(Fluoromethyl)pyrrolidin-1-amine can be understood by examining related fluorinated pyrrolidine compounds. Based on structural analogs, the following properties can be inferred:

PropertyExpected ValueBasis for Estimation
Molecular FormulaC₅H₁₁FN₂Structural analysis
Molecular Weight118.16 g/molCalculated from formula
Physical StateColorless to pale yellow liquidBased on similar compounds
Boiling Point170-190°C (estimated)Based on related fluorinated amines
SolubilityLikely soluble in polar organic solventsBased on structural features
Log PApproximately 0.8-1.2Estimated from similar structures

Chemical Reactivity

The chemical reactivity of 3-(Fluoromethyl)pyrrolidin-1-amine is determined by its functional groups:

  • The primary amine group (-NH₂) makes it susceptible to:

    • Nucleophilic reactions

    • Condensation reactions with carbonyl compounds

    • Acylation and alkylation reactions

  • The fluoromethyl group (-CH₂F) contributes to:

    • Altered electron distribution in the molecule

    • Enhanced lipophilicity compared to non-fluorinated analogs

    • Potential hydrogen bonding interactions

  • The pyrrolidine ring nitrogen exhibits:

    • Basic properties typical of secondary amines

    • Ability to participate in various substitution reactions

Synthesis Methods

Synthetic Routes

The synthesis of 3-(Fluoromethyl)pyrrolidin-1-amine can be approached through multiple synthetic pathways, drawing on established methods for similar fluorinated pyrrolidine derivatives.

Formation of Fluoromethyl-Substituted Pyrrolidine

The initial challenge in synthesizing 3-(Fluoromethyl)pyrrolidin-1-amine is introducing the fluoromethyl group at the correct position of the pyrrolidine ring. This can be accomplished through:

  • Fluorination of an appropriate pyrrolidine precursor using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other fluoromethylating reagents.

  • Starting with a preformed 3-hydroxymethylpyrrolidine and converting the hydroxyl group to a fluorine via nucleophilic substitution.

Amination of the Pyrrolidine Nitrogen

Once the fluoromethyl-substituted pyrrolidine is obtained, the amination can be approached through:

  • Direct amination using hydroxylamine-O-sulfonic acid or similar reagents.

  • Gabriel synthesis pathway, involving phthalimide intermediates followed by hydrazine-mediated deprotection.

  • Reduction of appropriate nitrile or azide intermediates to yield the primary amine group.

Reaction Conditions

Based on the synthesis of related compounds, the following reaction conditions are typically employed:

Reaction StepTypical ConditionsKey Considerations
Fluoromethylation0°C to room temperature, inert atmosphereControl of reaction temperature to minimize side reactions
AminationElevated temperatures (50-80°C)Selection of appropriate solvent system
PurificationColumn chromatography or recrystallizationRemoval of reaction by-products

The synthesis of this compound requires careful control of reaction conditions to ensure regioselectivity and to minimize side reactions, particularly given the reactivity of both the amine and fluoromethyl groups.

Biological Activities and Applications

Receptor Modulatory Activity

The compound's structural similarities to known bioactive molecules suggest potential activity as:

  • Chemokine receptor modulators - The patent literature indicates that related 3-aminopyrrolidine derivatives show activity as chemokine receptor antagonists, potentially useful in treating inflammatory conditions .

  • Central nervous system agents - The pyrrolidine structure is found in numerous compounds with neurological activity.

Synthetic Utility

Beyond potential biological applications, 3-(Fluoromethyl)pyrrolidin-1-amine may serve as a valuable building block in medicinal chemistry:

  • As an intermediate in the synthesis of more complex pharmaceutical compounds

  • In the development of peptide mimetics, where the fluorinated pyrrolidine ring can serve as a conformationally restricted amino acid substitute

  • As a fragment in structure-activity relationship studies for drug discovery programs

Structure-Activity Relationships

Impact of Fluoromethyl Group

The incorporation of the fluoromethyl group at the 3-position of the pyrrolidine ring confers several important properties that influence the compound's behavior:

Metabolic Stability

Fluorination typically enhances metabolic stability by:

  • Reducing susceptibility to oxidative metabolism

  • Increasing resistance to enzymatic degradation

  • Potentially blocking metabolic "hot spots"

Lipophilicity and Membrane Permeability

The fluoromethyl group alters the compound's lipophilicity profile:

  • Generally increasing lipophilicity compared to the non-fluorinated analog

  • Potentially enhancing membrane permeability

  • Affecting distribution and bioavailability characteristics

Binding Interactions

The presence of the fluorine atom influences binding interactions with biological targets:

  • Acting as a hydrogen bond acceptor

  • Creating dipole moments that affect molecular recognition

  • Altering the electronic properties of adjacent functional groups

Comparison with Related Compounds

A comparative analysis of 3-(Fluoromethyl)pyrrolidin-1-amine with structurally related compounds reveals important structure-activity patterns:

CompoundStructural DifferencePotential Impact on Activity
3-Amino-1-(3-(fluoromethyl)pyrrolidin-1-yl)propan-1-oneAdditional propan-1-one linkerIncreased flexibility and different binding profile
2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethan-1-amineEthylamine linker between pyrrolidine ringsModified spatial arrangement of binding elements
3-(3-(Difluoromethyl)pyrrolidin-1-yl)propan-1-amineAdditional fluorine atom and propyl linkerEnhanced metabolic stability and different electronic properties
6-(3-(Fluoromethyl)pyrrolidin-1-yl)pyridin-3-aminePresence of pyridine ringDifferent hydrogen bonding capabilities and aromatic interactions

Analytical Characterization

Spectroscopic Properties

The spectroscopic characterization of 3-(Fluoromethyl)pyrrolidin-1-amine would typically include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected key features in the NMR spectra:

  • ¹H NMR:

    • Characteristic splitting patterns for the pyrrolidine ring protons

    • Distinct signals for the fluoromethyl group, typically appearing as a doublet due to H-F coupling

    • Broad signal for the NH₂ protons

  • ¹³C NMR:

    • Carbon-fluorine coupling patterns for the fluoromethyl carbon

    • Characteristic chemical shifts for the pyrrolidine ring carbons

  • ¹⁹F NMR:

    • Single signal for the fluoromethyl group, providing confirmation of the fluorine incorporation

Mass Spectrometry

Expected key features in mass spectrometric analysis:

  • Molecular ion peak at m/z 118 (M⁺)

  • Characteristic fragmentation patterns, likely including loss of the fluoromethyl group

  • High-resolution mass spectrometry would confirm the molecular formula

Chromatographic Analysis

The purification and analysis of 3-(Fluoromethyl)pyrrolidin-1-amine would typically employ:

  • High-Performance Liquid Chromatography (HPLC)

    • Likely utilizing reverse-phase conditions

    • Potential need for ion-pairing agents due to the basic amine functionality

  • Gas Chromatography (GC)

    • Following derivatization to reduce polarity

    • Potentially coupled with mass spectrometry for identification

Future Research Directions

Synthetic Optimization

Future research on 3-(Fluoromethyl)pyrrolidin-1-amine could focus on:

Biological Activity Screening

Comprehensive biological screening would be valuable to:

  • Evaluate activity against specific receptor targets, particularly chemokine receptors implicated in inflammatory conditions

  • Assess potential activity in models of:

    • Inflammation

    • Autoimmune disorders

    • Neurological conditions

  • Investigate structure-activity relationships through the synthesis and testing of analogs with:

    • Different positions of the fluoromethyl group

    • Variations in the amine functionality

    • Additional functional groups on the pyrrolidine ring

Medicinal Chemistry Applications

The development of 3-(Fluoromethyl)pyrrolidin-1-amine derivatives could be pursued for:

  • Targeted drug discovery programs focusing on inflammatory conditions

  • Fragment-based drug design approaches, using the compound as a building block

  • Development of imaging agents, particularly if the fluorine atom could be replaced with ¹⁸F for positron emission tomography (PET) applications

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